molecular formula C5H7N3O2 B6280666 1,4-dimethyl-1?-1,2,3-triazole-5-carboxylic acid CAS No. 1483627-32-2

1,4-dimethyl-1?-1,2,3-triazole-5-carboxylic acid

Cat. No.: B6280666
CAS No.: 1483627-32-2
M. Wt: 141.13 g/mol
InChI Key: PTWUWEQAYDDGBT-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1?-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered ring structures containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-1?-1,2,3-triazole-5-carboxylic acid can be synthesized through various methods. One common approach involves the cycloaddition reaction of primary amines, 1,3-dicarbonyls, and tosyl azide under metal-free conditions . This method is promoted by acetic acid and results in the formation of 1,4,5-trisubstituted 1,2,3-triazole derivatives.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1?-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the triazole ring are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and the nature of the reagents used.

Major Products Formed

The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized triazole derivatives, while substitution reactions can produce triazole compounds with different functional groups attached to the ring.

Scientific Research Applications

1,4-Dimethyl-1?-1,2,3-triazole-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in the study of biological processes and as a potential bioactive compound with various biological activities.

    Medicine: The compound is investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-1?-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1,4-Dimethyl-1?-1,2,3-triazole-5-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for various applications in research and industry.

Properties

CAS No.

1483627-32-2

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

3,5-dimethyltriazole-4-carboxylic acid

InChI

InChI=1S/C5H7N3O2/c1-3-4(5(9)10)8(2)7-6-3/h1-2H3,(H,9,10)

InChI Key

PTWUWEQAYDDGBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=N1)C)C(=O)O

Purity

95

Origin of Product

United States

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